molecular formula C7H5F2NO B1625806 N-(2,5-difluorophenyl)formamide CAS No. 81183-56-4

N-(2,5-difluorophenyl)formamide

Cat. No. B1625806
CAS RN: 81183-56-4
M. Wt: 157.12 g/mol
InChI Key: FOMMCVBZFYSEFW-UHFFFAOYSA-N
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Patent
US04313755

Procedure details

A mixture of 25.8 g of 2A, 18.5 g of formic acid and 100 ml of benzene was refluxed (80° C.) for 2 hours. The mixture was allowed to stand overnight. The solid that formed was separated and taken up in ether. Hexane was added. The solid that formed was separated and washed with cold hexane to give N-(2,5-difluorophenyl)formamide (2B), m.p.: 112°-114° C.
Name
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[NH2:4].[CH:10](O)=[O:11]>C1C=CC=CC=1>[F:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[NH:4][CH:10]=[O:11]

Inputs

Step One
Name
Quantity
25.8 g
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)F
Name
Quantity
18.5 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid that formed
CUSTOM
Type
CUSTOM
Details
was separated
ADDITION
Type
ADDITION
Details
Hexane was added
CUSTOM
Type
CUSTOM
Details
The solid that formed
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with cold hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.